molecular formula C25H24Cl2FNO B5058964 2,6-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethylpiperidin-4-ol CAS No. 6368-08-7

2,6-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethylpiperidin-4-ol

Cat. No.: B5058964
CAS No.: 6368-08-7
M. Wt: 444.4 g/mol
InChI Key: CRQSSISIXUBQTB-UHFFFAOYSA-N
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Description

2,6-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethylpiperidin-4-ol is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a piperidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethylpiperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Core: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: Chlorine and fluorine atoms are introduced into the aromatic rings through electrophilic aromatic substitution reactions.

    Hydroxylation: The hydroxyl group is introduced at the 4-position of the piperidine ring through a hydroxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The aromatic rings can undergo reduction reactions to form dihydro derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,6-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethylpiperidin-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2,6-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(4-chlorophenyl)-4-(4-bromophenyl)-3,5-dimethylpiperidin-4-ol
  • 2,6-Bis(4-chlorophenyl)-4-(4-methylphenyl)-3,5-dimethylpiperidin-4-ol
  • 2,6-Bis(4-chlorophenyl)-4-(4-ethylphenyl)-3,5-dimethylpiperidin-4-ol

Uniqueness

2,6-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethylpiperidin-4-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24Cl2FNO/c1-15-23(17-3-9-20(26)10-4-17)29-24(18-5-11-21(27)12-6-18)16(2)25(15,30)19-7-13-22(28)14-8-19/h3-16,23-24,29-30H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQSSISIXUBQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(C(C1(C2=CC=C(C=C2)F)O)C)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387560
Record name 2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6368-08-7
Record name 2,6-bis(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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